molecular formula C8H16N2O3 B2527516 N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide CAS No. 2007924-99-2

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

Cat. No.: B2527516
CAS No.: 2007924-99-2
M. Wt: 188.227
InChI Key: IXKNHWHRGMSJFV-UHFFFAOYSA-N
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Description

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is also known by its IUPAC name, tert-butyl (3-hydroxyazetidin-1-yl)carbamate . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, which is substituted with a hydroxy group and a tert-butoxyformamide group.

Preparation Methods

The synthesis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and carbamates .

Scientific Research Applications

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the azetidine ring play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)9-10-4-6(11)5-10/h6,11H,4-5H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKNHWHRGMSJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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